Rel-(3R,4R)-4-(3-fluoro-5-methoxypyridin-2-yl)-2-oxopyrrolidine-3-carboxylic acid
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Overview
Description
Rel-(3R,4R)-4-(3-fluoro-5-methoxypyridin-2-yl)-2-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a fluorinated pyridine ring and a methoxy group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4R)-4-(3-fluoro-5-methoxypyridin-2-yl)-2-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and pyrrolidine precursors. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the fluorine atom.
Methoxylation: reactions to add the methoxy group.
Cyclization: reactions to form the pyrrolidine ring.
Oxidation: reactions to introduce the oxo group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4R)-4-(3-fluoro-5-methoxypyridin-2-yl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Rel-(3R,4R)-4-(3-fluoro-5-methoxypyridin-2-yl)-2-oxopyrrolidine-3-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-(3R,4R)-4-(3-fluoro-5-methoxypyridin-2-yl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Rel-(3R,4R)-4-(3-fluoro-5-methoxypyridin-2-yl)-2-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine carboxylic acids: Compounds with similar core structures but different substituents.
Fluorinated pyridines: Compounds with fluorine atoms on the pyridine ring.
Methoxylated derivatives: Compounds with methoxy groups on aromatic rings.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11FN2O4 |
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Molecular Weight |
254.21 g/mol |
IUPAC Name |
(3R,4R)-4-(3-fluoro-5-methoxypyridin-2-yl)-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H11FN2O4/c1-18-5-2-7(12)9(13-3-5)6-4-14-10(15)8(6)11(16)17/h2-3,6,8H,4H2,1H3,(H,14,15)(H,16,17)/t6-,8+/m0/s1 |
InChI Key |
HRCQQOYVDQHNLM-POYBYMJQSA-N |
Isomeric SMILES |
COC1=CC(=C(N=C1)[C@H]2CNC(=O)[C@@H]2C(=O)O)F |
Canonical SMILES |
COC1=CC(=C(N=C1)C2CNC(=O)C2C(=O)O)F |
Origin of Product |
United States |
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